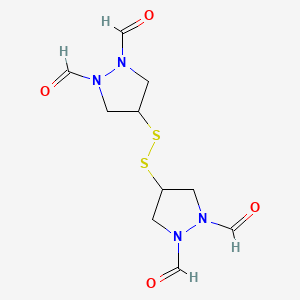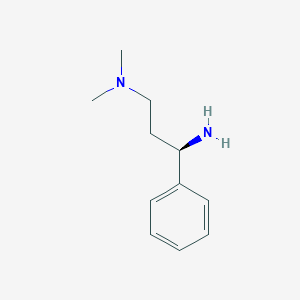
2-(2-Bromopyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromopyridin-3-yl)ethanol: is an organic compound with the molecular formula C7H8BrNO . It consists of a pyridine ring substituted with a bromine atom at the 2-position and an ethanol group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-3-yl)ethanol typically involves the bromination of 3-pyridineethanol. One common method is the direct bromination of 3-pyridineethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF), sodium methoxide in methanol, and Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: 2-(2-Bromopyridin-3-yl)acetaldehyde or 2-(2-Bromopyridin-3-yl)acetic acid.
Reduction: 2-(2-Pyridin-3-yl)ethanol.
Substitution: 2-(2-Azidopyridin-3-yl)ethanol, 2-(2-Methoxypyridin-3-yl)ethanol, and 2-(2-Alkylpyridin-3-yl)ethanol.
Applications De Recherche Scientifique
2-(2-Bromopyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Bromopyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved vary depending on the specific biological target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromopyridin-2-yl)ethanol
- 2-(4-Bromopyridin-3-yl)ethanol
- 2-(2-Chloropyridin-3-yl)ethanol
- 2-(2-Fluoropyridin-3-yl)ethanol
Uniqueness
2-(2-Bromopyridin-3-yl)ethanol is unique due to the specific positioning of the bromine atom and the ethanol group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom at the 2-position can participate in specific substitution reactions that may not be feasible with other halogenated derivatives .
Propriétés
Formule moléculaire |
C7H8BrNO |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
2-(2-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 |
Clé InChI |
YSPJVAIVXMTYCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Br)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






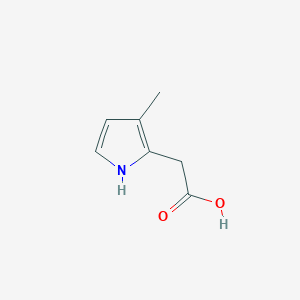
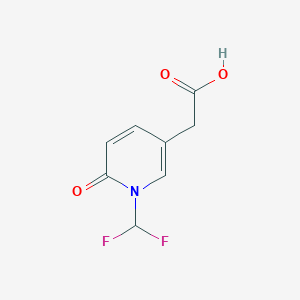

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
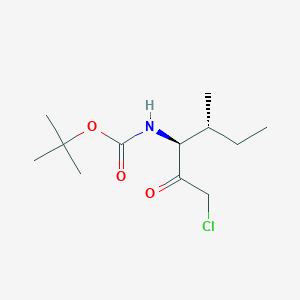

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)
